REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=1[NH2:12].C(N(C(C)C)CC)(C)C>C(O)CCC>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:12][C:11]2[CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=[CH:16][C:10]=2[CH3:9])[CH:7]=1
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Name
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|
Quantity
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5.37 g
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Type
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reactant
|
Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
4.66 g
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Type
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reactant
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Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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58 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture is evaporated
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Type
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CUSTOM
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Details
|
the product is purified by standard methods
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Name
|
|
Type
|
|
Smiles
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ClC1=CC(=NC=N1)NC1=C(C=CC(=C1)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |